Ropivacaine-d7 Hydrochloride
Ropivacaine-d7 Hydrochloride
(–)-Ropivacaine-d7 is intended for use as an internal standard for the quantification of (–)-ropivacaine by GC- or LC-MS. (–)-Ropivacaine is a potent and reversible blocker of sodium channels in nerve fibers. In vivo, (–)-ropivacaine induces complete impairment of proprioception, motor function, and nociception in the hindleg of rats when 100 μL of an 8 mM solution is injected percutaneously into the sciatic nerve. (–)-Ropivacaine depresses myocardial contractile force in isolated rat hearts less potently than (±)-ropivacaine, as well as (–)- and (±)-bupivacaine. Formulations containing (–)-ropivacaine have been used as local anesthetics during surgery and childbirth.
Brand Name:
Vulcanchem
CAS No.:
1217667-10-1
VCID:
VC0029442
InChI:
InChI=1S/C17H26N2O.ClH/c1-4-11-19-12-6-5-10-15(19)17(20)18-16-13(2)8-7-9-14(16)3;/h7-9,15H,4-6,10-12H2,1-3H3,(H,18,20);1H/t15-;/m0./s1/i1D3,4D2,11D2;
SMILES:
CCCN1CCCCC1C(=O)NC2=C(C=CC=C2C)C.Cl
Molecular Formula:
C17H27ClN2O
Molecular Weight:
317.909
Ropivacaine-d7 Hydrochloride
CAS No.: 1217667-10-1
Cat. No.: VC0029442
Molecular Formula: C17H27ClN2O
Molecular Weight: 317.909
* For research use only. Not for human or veterinary use.
Specification
| Description | (–)-Ropivacaine-d7 is intended for use as an internal standard for the quantification of (–)-ropivacaine by GC- or LC-MS. (–)-Ropivacaine is a potent and reversible blocker of sodium channels in nerve fibers. In vivo, (–)-ropivacaine induces complete impairment of proprioception, motor function, and nociception in the hindleg of rats when 100 μL of an 8 mM solution is injected percutaneously into the sciatic nerve. (–)-Ropivacaine depresses myocardial contractile force in isolated rat hearts less potently than (±)-ropivacaine, as well as (–)- and (±)-bupivacaine. Formulations containing (–)-ropivacaine have been used as local anesthetics during surgery and childbirth. |
|---|---|
| CAS No. | 1217667-10-1 |
| Molecular Formula | C17H27ClN2O |
| Molecular Weight | 317.909 |
| IUPAC Name | (2S)-N-(2,6-dimethylphenyl)-1-(1,1,2,2,3,3,3-heptadeuteriopropyl)piperidine-2-carboxamide;hydrochloride |
| Standard InChI | InChI=1S/C17H26N2O.ClH/c1-4-11-19-12-6-5-10-15(19)17(20)18-16-13(2)8-7-9-14(16)3;/h7-9,15H,4-6,10-12H2,1-3H3,(H,18,20);1H/t15-;/m0./s1/i1D3,4D2,11D2; |
| Standard InChI Key | NDNSIBYYUOEUSV-JRDUKJLFSA-N |
| SMILES | CCCN1CCCCC1C(=O)NC2=C(C=CC=C2C)C.Cl |
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